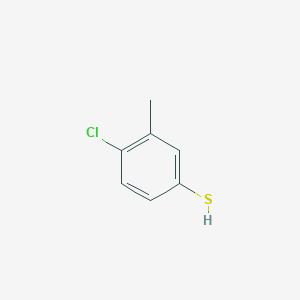

4-Chloro-3-methylthiophenol

Vue d'ensemble

Description

4-Chloro-3-methylthiophenol is a compound that is structurally related to various synthesized chemicals, which include a chlorophenyl group and a methylthio or methylsulfonyl moiety. Although the specific compound 4-Chloro-3-methylthiophenol is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to 4-Chloro-3-methylthiophenol.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor molecules with specific reagents under controlled conditions. For instance, the synthesis of p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine is achieved by reacting 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride in ethanol at room temperature, which suggests that similar conditions could be used for synthesizing 4-Chloro-3-methylthiophenol or its derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-3-methylthiophenol is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one shows a highly conjugated and planar structure due to electron delocalization, which is a common feature in aromatic compounds with substituents like chloro and methylthio groups .

Chemical Reactions Analysis

The chemical reactivity of compounds containing chloro and methylthio groups can be inferred from their behavior in various reactions. For instance, methylthio- and methylsulfonylpolychlorobiphenyls exhibit distinct fragmentation patterns upon electron impact, which indicates how the position of the sulfur-containing group affects the molecule's stability and reactivity . This information can be useful in predicting the reactivity of 4-Chloro-3-methylthiophenol in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. The presence of chloro and methylthio groups can affect properties such as solubility, melting point, and reactivity. For example, the synthesis of Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol demonstrates the environmental relevance of chlorophenols and their derivatives, which could be related to the properties of 4-Chloro-3-methylthiophenol .

Applications De Recherche Scientifique

Dielectric Properties in Thiophenols

4-Chloro-3-methylthiophenol has been studied in the context of its dielectric properties. Research on related molecules, such as 4-methylthiophenol and 4-chlorothiophenol, has provided insights into their molecular and intramolecular relaxation times, relative weight factors, and activation heats. These findings are significant for understanding the dielectric absorption in thiophenols (Roy, Sengupta, & Roy, 1976).

Photoelectrochemical Sensing

4-Chloro-3-methylthiophenol has been utilized in developing sensitive photoelectrochemical sensors. Research has shown the potential of using a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting toxic chlorinated organic pollutants like 4-Chlorophenol, which are harmful and require sensitive detection methods (Yan et al., 2019).

Electrochemical Sensing of Chlorophenol

The compound has been studied for its use in electrochemical sensors. A graphene oxide NiO/NPs-ionic liquid modified carbon paste electrode has been developed for sensitive detection of 4-chlorophenol, demonstrating its application in environmental monitoring (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).

Corrosion Inhibition

4-Chloro-3-methylthiophenol derivatives have been investigated for their effectiveness in corrosion inhibition, particularly in acidic media. This research is crucial for industrial applications, especially in protecting metals against corrosion (Lagrenée et al., 2002).

Photocatalytic Water Detoxification

Studies have also explored the use of 4-Chloro-3-methylthiophenol in photocatalytic processes for water detoxification. The research highlights the potential of using magnetic nanocomposites for the effective decomposition of chlorophenols in water, addressing environmental pollution concerns (Singh et al., 2017).

Conjugated Conductive Polymers

The compound has been a subject of research in the synthesis of conjugated conductive polymers. These polymers have applications in electronics and materials science (Chen & Tsai, 1993).

Rate Parameter Estimation in Degradation Processes

Research has been conducted to estimate rate parameters in the degradation of chlorophenols, including 4-chlorophenol. This research is vital for environmental engineering and wastewater treatment (Sharma, Mukhopadhyay, & Murthy, 2012).

Safety And Hazards

Propriétés

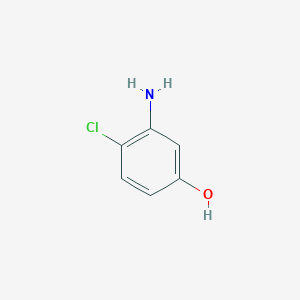

IUPAC Name |

4-chloro-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKWCYVLTDUGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938040 | |

| Record name | 4-Chloro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methylthiophenol | |

CAS RN |

17178-00-6 | |

| Record name | 4-Chloro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

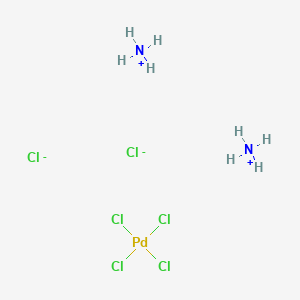

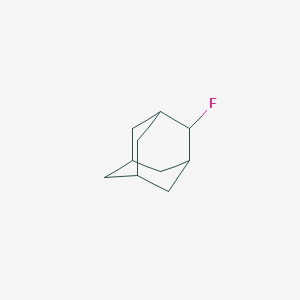

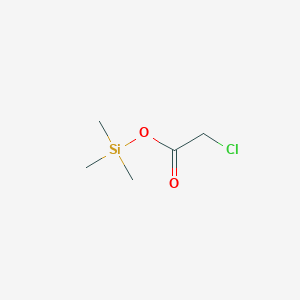

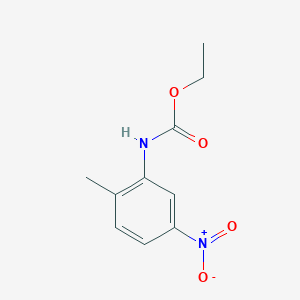

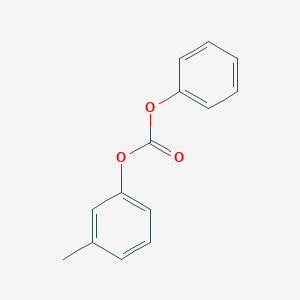

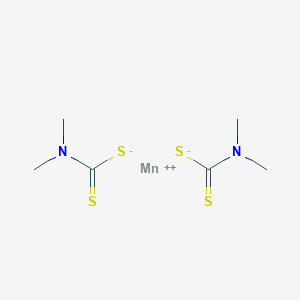

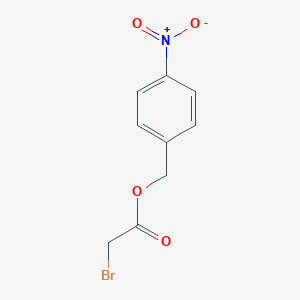

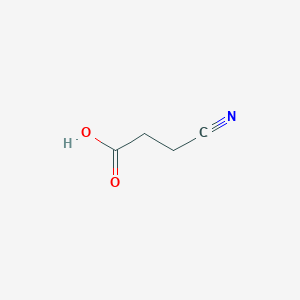

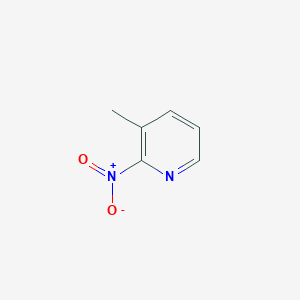

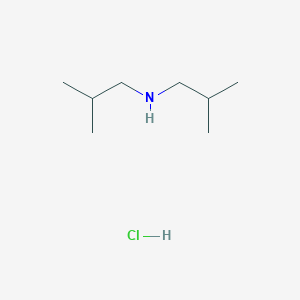

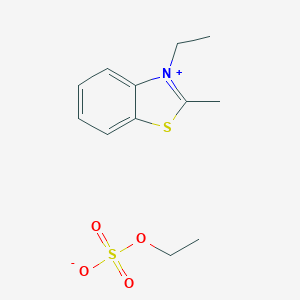

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)

![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)